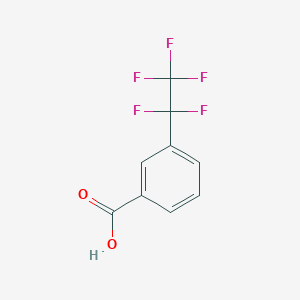

3-(Pentafluoroethyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,1,2,2,2-pentafluoroethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O2/c10-8(11,9(12,13)14)6-3-1-2-5(4-6)7(15)16/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZIYFMYMSOUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301348444 | |

| Record name | 3-(Pentafluoroethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13710-47-9 | |

| Record name | 3-(Pentafluoroethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 3 Pentafluoroethyl Benzoic Acid and Its Derivatives

Strategies for Constructing the Pentafluoroethylated Aromatic Core

The direct and efficient installation of a pentafluoroethyl group onto a benzoic acid scaffold presents a formidable challenge in synthetic organic chemistry. Modern strategies have increasingly moved towards catalytic methods that offer improved selectivity, efficiency, and functional group tolerance over classical approaches. These methodologies primarily involve the formation of a carbon-carbon bond between the aromatic ring and the pentafluoroethyl moiety.

Catalytic perfluoroalkylation represents a powerful tool for the synthesis of fluorinated molecules. These methods often employ transition metals to facilitate the formation of the aryl-C₂F₅ bond, or utilize radical and photoredox pathways to achieve the same transformation under mild conditions.

Directing group-assisted C-H functionalization has emerged as a highly effective strategy for the regioselective introduction of substituents onto aromatic rings. The carboxylic acid group can act as a native directing group, guiding a metal catalyst to a specific C-H bond for functionalization.

Catalytic Perfluoroalkylation and Fluoroacylation Approaches

Transition Metal-Catalyzed C-H Functionalization

Palladium-Catalyzed C-H Fluorination

While not a direct method for introducing the pentafluoroethyl group, palladium-catalyzed C-H fluorination is a relevant functionalization of the benzoic acid core. ecust.edu.cn The carboxylic acid group can direct the palladium catalyst to the ortho C-H bond, enabling the introduction of a fluorine atom. ecust.edu.cn This transformation is challenging, and research has shown that the choice of ligand and fluorinating agent is crucial for achieving even modest yields. ecust.edu.cn For instance, the use of a pyridone ligand has been shown to promote the Pd-catalyzed ortho-C(sp²)−H fluorination of benzoic acid, albeit with low isolated yields of the monofluorinated product. ecust.edu.cn

This method could be envisioned as a way to synthesize derivatives of 3-(pentafluoroethyl)benzoic acid, such as 2-fluoro-3-(pentafluoroethyl)benzoic acid, starting from the pre-pentafluoroethylated substrate. The general approach for such C-H functionalizations involves the coordination of the directing group to the metal center, followed by C-H activation and subsequent reaction with an electrophile or other coupling partner. dntb.gov.ua The development of palladium-catalyzed C-H functionalization has provided numerous pathways for creating C-C, C-N, and C-O bonds, and its application to C-F bond formation is an area of active research. ecust.edu.cndntb.gov.ua

Copper-Mediated Pentafluoroethylation of Benzoic Acid Chlorides

A more direct approach to constructing the pentafluoroethylated benzoic acid core is the copper-mediated pentafluoroethylation of benzoic acid chlorides. researchgate.net This method involves the reaction of a substituted benzoyl chloride with a copper-pentafluoroethyl species. The reaction mechanism, as elucidated by Density Functional Theory (DFT) calculations, suggests a complex pathway involving a copper catalyst. researchgate.net

The process is believed to proceed through the formation of a CuCF₂CF₃ species, which can be generated from various precursors. rsc.org This species then reacts with the benzoyl chloride. DFT modeling of the copper-mediated pentafluoroethylation of benzoic acid chloride provides insight into the reaction mechanism and the relative Gibbs energy values of the intermediates and transition states. researchgate.net The use of ligands such as 1,10-phenanthroline (B135089) can be crucial for the success of these transformations, particularly in related cross-coupling reactions involving organoboronates. rsc.org

| Reactant | Catalyst System | Product | Yield | Reference |

| Benzoic Acid Chloride | Copper (I) with NN ligand (e.g., phen) | Pentafluoroethyl Phenyl Ketone | - | researchgate.net |

| (Hetero)arylboronates | Cu/1,10-phenanthroline | (Hetero)aryl-C₂F₅ | Good | rsc.org |

Yields were reported as generally good but specific percentages for a range of substrates were not provided in the abstract.

Photoredox catalysis has revolutionized the synthesis of complex organic molecules by enabling the generation of radical intermediates under exceptionally mild conditions, often using visible light as the energy source. youtube.com This strategy is highly applicable to the synthesis of fluorinated arenes. These reactions typically involve a photocatalyst that, upon excitation by light, can engage in single electron transfer (SET) processes with organic substrates. youtube.comyoutube.com

In the context of synthesizing pentafluoroethylated arenes, a photoredox cycle could initiate the formation of a pentafluoroethyl radical (•C₂F₅) from a suitable precursor. This highly reactive radical can then add to an aromatic ring, such as a benzoic acid derivative, to form the desired product through a radical substitution mechanism. The versatility of photoredox catalysis allows for a wide range of substrates to be functionalized. nih.govcapes.gov.br For instance, methods have been developed for the radiofluorination of arenes using photoredox-mediated halide interconversion, highlighting the power of this approach for C-F bond formation. nih.gov While specific examples for the direct pentafluoroethylation of 3-carboxy-aryl rings are not detailed in the provided results, the general principles of photoredox-catalyzed alkylation and fluoroalkylation are well-established. youtube.comnih.gov

The key advantage of photoredox catalysis is the ability to perform these transformations at low temperatures, avoiding the use of harsh reagents and improving functional group compatibility. youtube.com

| Reaction Type | Catalyst | Key Features | Reference |

| Radical Dehalogenation | Metal-free photoredox catalyst | Access to unactivated C-X bonds, mild H-atom source | capes.gov.br |

| Arene Radiofluorination | Photoredox catalyst | Halide/[¹⁸F]F⁻ conversion, site-selective | nih.gov |

| Pentafluorosulfanylative Cyclization | Photoredox catalyst | Activation of SF₆, radical cascade sequence | nih.gov |

The Sandmeyer reaction, a cornerstone of aromatic chemistry, traditionally involves the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate, typically using a copper(I) salt. nih.gov Modern variations of this reaction have expanded its scope to include the introduction of various functional groups, including trifluoromethyl and thioether moieties. nih.gov

For the synthesis of 3-(pentafluoroethyl)benzoic acid, a Sandmeyer-type reaction could be employed to introduce a pentafluoroethyl thioether group (-SC₂F₅) onto the benzoic acid core. This would start with 3-amino-benzoic acid, which is converted to the corresponding diazonium salt. Reaction of this salt with a source of the pentafluoroethylthiolate anion (C₂F₅S⁻), likely in the presence of a copper catalyst, would yield 3-(pentafluoroethylthio)benzoic acid. Subsequent desulfurization-fluorination or oxidation followed by desulfurization would be required to convert the -SC₂F₅ group to the desired -C₂F₅ group. The Sandmeyer reaction and its related transformations offer a robust platform for the functionalization of arylamines, which are often readily available starting materials. nih.gov

| Starting Material | Reaction Type | Key Reagents | Intermediate/Product | Reference |

| Aryl Amine | Sandmeyer Reaction | NaNO₂, HX, CuX | Aryl Halide | nih.gov |

| Aryl Amine | Sandmeyer-type Trifluoromethylation | Isoamyl nitrite, Umemoto's reagent, Cu powder | Aryl-CF₃ | nih.gov |

| Aryl Amine | Sandmeyer-type Thioetherification | Diazonium salt, Thiolate source, Cu catalyst | Aryl Thioether | nih.gov |

Direct Fluorination and Fluoroalkylation of Benzoic Acid Precursors

The direct introduction of a pentafluoroethyl group onto a benzoic acid scaffold presents a formidable challenge due to the electron-withdrawing nature of the carboxylic acid group, which deactivates the aromatic ring towards electrophilic substitution. However, modern synthetic methods offer potential pathways to achieve this transformation.

One plausible approach involves the use of radical pentafluoroethylation reactions. While direct C-H pentafluoroethylation of benzoic acid itself is not widely documented, related methodologies for the introduction of perfluoroalkyl groups onto aromatic rings have been developed. These reactions often employ a source of the pentafluoroethyl radical (C2F5•), which can be generated from precursors like pentafluoroethyl iodide (C2F5I) or Togni-type reagents under photoredox or thermal conditions. The radical species can then attack the aromatic ring. For the synthesis of the meta-substituted product, starting with benzoic acid would be advantageous as the carboxyl group is a meta-director for electrophilic aromatic substitution, a concept that can sometimes be extended to radical aromatic substitution patterns.

Another strategy involves the fluoroalkylation of a pre-functionalized benzoic acid derivative. For instance, a 3-halobenzoic acid, such as 3-iodobenzoic acid or 3-bromobenzoic acid, could serve as a precursor. In this scenario, a transition-metal-catalyzed cross-coupling reaction, such as a copper-mediated or palladium-catalyzed reaction, could be employed to couple the aryl halide with a source of the pentafluoroethyl group. Reagents like (pentafluoroethyl)trimethylsilane (B31909) (TMSCF2CF3) in the presence of a suitable catalyst and fluoride (B91410) source can be effective for such transformations.

Table 1: Potential Conditions for Direct Fluoroalkylation of Benzoic Acid Precursors

| Starting Material | Reagent | Catalyst/Initiator | Solvent | Temperature (°C) |

| 3-Iodobenzoic acid | C2F5I / [Cu] | Copper salt (e.g., CuI) | DMF, DMSO | 100-150 |

| Benzoic acid | C2F5-radical source | Photoredox catalyst / light | Acetonitrile | Room Temperature |

| 3-Bromobenzoic acid | TMSCF2CF3 / KF | Pd catalyst (e.g., Pd(PPh3)4) | Toluene | 80-120 |

Multi-Step Convergent Syntheses from Related Aromatic Feedstocks

Convergent synthesis offers an alternative and often more controlled approach to complex molecules like 3-(pentafluoroethyl)benzoic acid. fluorine1.ru This strategy involves the synthesis of key fragments that are then combined in the later stages of the synthesis. fluorine1.ru

A potential convergent route could commence with a readily available 3-substituted aromatic feedstock, such as 3-aminophenol (B1664112) or 3-bromoaniline. The pentafluoroethyl group could be installed on this ring system first, followed by the introduction or modification of a functional group that can be converted into a carboxylic acid.

For example, starting with 3-bromoaniline, a Sandmeyer-type reaction could be used to replace the amino group with a nitrile (-CN) or a halogen. The bromo group could then be subjected to a pentafluoroethylation reaction as described previously. Finally, hydrolysis of the nitrile group under acidic or basic conditions would yield the desired carboxylic acid.

Alternatively, a Grignard reagent could be formed from 3-bromobenzonitrile, which could then be reacted with a source of the pentafluoroethyl group. Subsequent hydrolysis of the nitrile would afford the final product. The order of these steps is crucial to avoid unwanted side reactions and to ensure high yields. The principles of multi-step synthesis emphasize the importance of the sequence of reactions to achieve the desired substitution pattern on the aromatic ring. libretexts.orgossila.com

Table 2: Illustrative Convergent Synthesis Pathway

| Step | Starting Material | Reagents | Product |

| 1 | 3-Bromoaniline | 1. NaNO2, HCl, 0-5 °C; 2. CuCN | 3-Bromobenzonitrile |

| 2 | 3-Bromobenzonitrile | C2F5I, Cu | 3-(Pentafluoroethyl)benzonitrile |

| 3 | 3-(Pentafluoroethyl)benzonitrile | H2SO4, H2O, heat | 3-(Pentafluoroethyl)benzoic acid |

Functional Group Interconversions of the Carboxylic Acid Moiety in Fluorinated Benzoic Acids

The carboxylic acid group of 3-(pentafluoroethyl)benzoic acid is a versatile functional handle that can be converted into a variety of other functional groups, significantly expanding its synthetic utility.

Formation of Activated Acid Derivatives

Activation of the carboxylic acid is a common first step for many transformations, such as amide and ester formation.

The conversion of 3-(pentafluoroethyl)benzoic acid to its corresponding acyl chloride, 3-(pentafluoroethyl)benzoyl chloride, can be readily achieved using standard chlorinating agents. Thionyl chloride (SOCl2) is a common and effective reagent for this purpose, often used in excess or with a catalytic amount of dimethylformamide (DMF). libretexts.orgchemguide.co.uk The reaction proceeds by converting the carboxylic acid into a highly reactive acyl chloride, with the byproducts (sulfur dioxide and hydrogen chloride) being gaseous, which simplifies purification. chemguide.co.uk

Alternatively, oxalyl chloride ((COCl)2) can be used, which is a milder reagent and often provides cleaner reactions, particularly for sensitive substrates. wikipedia.org Phosphorus pentachloride (PCl5) is another classic reagent for this transformation. libretexts.org

Symmetrical or mixed anhydrides can also be formed. Reacting the acyl chloride with a carboxylate salt or treating the carboxylic acid with a dehydrating agent like acetic anhydride (B1165640) in the presence of a catalyst can yield the corresponding anhydride.

Table 3: Reagents for Acyl Chloride Formation from 3-(Pentafluoroethyl)benzoic Acid

| Reagent | Typical Conditions | Byproducts |

| Thionyl chloride (SOCl2) | Reflux in neat SOCl2 or in an inert solvent (e.g., toluene) | SO2, HCl |

| Oxalyl chloride ((COCl)2) | Room temperature in an inert solvent (e.g., CH2Cl2) with catalytic DMF | CO, CO2, HCl |

| Phosphorus pentachloride (PCl5) | Room temperature or gentle warming, often without solvent | POCl3, HCl |

3-(Pentafluoroethyl)benzoyl chloride is a highly reactive electrophile and readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. ossila.com Reaction with alcohols in the presence of a base (e.g., pyridine) affords the corresponding esters. Similarly, treatment with primary or secondary amines yields amides. These activated intermediates are also key for Friedel-Crafts acylation reactions, allowing for the introduction of the 3-(pentafluoroethyl)benzoyl group onto other aromatic rings. The high reactivity of acyl chlorides makes them valuable synthetic intermediates, though they are often moisture-sensitive and require careful handling. researchgate.net

Reductive Transformations

The carboxylic acid group of 3-(pentafluoroethyl)benzoic acid can be reduced to either an alcohol or, under harsher conditions, to a methyl group.

The most common method for the reduction of a carboxylic acid to a primary alcohol is the use of strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction typically requires heating and subsequent acidic workup to protonate the resulting alkoxide. Borane (BH3), often used as a complex with THF (BH3·THF), is another effective and often more selective reagent for this transformation.

Complete reduction of the carboxylic acid to a methyl group is a more challenging transformation and usually requires a multi-step process. One common route involves the initial reduction of the carboxylic acid to the corresponding alcohol, followed by conversion of the alcohol to a tosylate or a halide, and then a final reduction step using a reagent like LiAlH4.

Table 4: Conditions for Reductive Transformations of 3-(Pentafluoroethyl)benzoic Acid

| Desired Product | Reagent(s) | Solvent | Typical Conditions |

| 3-(Pentafluoroethyl)benzyl alcohol | 1. LiAlH4; 2. H3O+ | THF, Diethyl ether | Reflux, then aqueous workup |

| 3-(Pentafluoroethyl)benzyl alcohol | BH3·THF | THF | Room temperature to reflux |

| 3-(Pentafluoroethyl)toluene | 1. Reduction to alcohol; 2. TsCl, pyridine; 3. LiAlH4 | THF | Multi-step |

Conversion to Benzyl (B1604629) Alcohols via Biotransformation

The reduction of carboxylic acids to alcohols is a thermodynamically challenging reaction. nih.gov Biocatalysis offers a compelling alternative to harsh chemical reductants, utilizing enzymes under mild conditions. nih.govresearchhub.com The primary enzymes employed for this transformation are from the carboxylate reductase (CAR) family, which are found in aerobic organisms like fungi and bacteria. nih.govresearchhub.comresearchgate.net These enzymes catalyze the selective, one-step reduction of carboxylic acids to their corresponding aldehydes. researchgate.net

The mechanism involves an initial activation of the carboxylic acid by adenosine (B11128) triphosphate (ATP) to form an acyl-AMP intermediate. This activated species is then reduced by nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) to release the aldehyde. researchhub.com For the production of the final benzyl alcohol, the intermediate aldehyde is further reduced by alcohol dehydrogenases (ADHs), which are often endogenously present in the host organism, such as E. coli, used for expressing the CAR. rsc.org

While direct biotransformation of 3-(pentafluoroethyl)benzoic acid is not extensively documented, the broad substrate tolerance of many CARs suggests its feasibility. Studies have demonstrated the successful conversion of a wide range of benzofused and substituted aromatic carboxylic acids into their corresponding primary alcohols using whole-cell biocatalytic systems. rsc.orgresearchgate.net This approach avoids the need for expensive and environmentally harmful chemical processes, aligning with green chemistry principles. nih.gov For instance, the hydrogenation of benzoic acid to benzyl alcohol has been achieved with high selectivity (97%) using a Pt/SnO₂ catalyst, though under considerably harsher conditions (190 °C and 30 bar H₂) than those typical for biotransformation. qub.ac.uk

Amidation Reactions and Related Nitrogen-Containing Derivatives

Amides of 3-(pentafluoroethyl)benzoic acid are significant derivatives, often synthesized as precursors for biologically active molecules. The direct amidation of a carboxylic acid with an amine is challenging and typically requires activation of the carboxyl group. This can be achieved by converting the benzoic acid into a more reactive intermediate, such as an acyl chloride (using thionyl chloride) or by using coupling agents.

Common coupling agents that facilitate amide bond formation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N-hydroxysuccinimide (HOSu) to form an active ester intermediate, which then reacts with the amine. google.com Research into substituted 3-(phenylamino)benzoic acids as enzyme inhibitors highlights the importance of these amide derivatives in medicinal chemistry. nih.gov Furthermore, the synthesis of complex nitrogen-containing heterocycles, such as oxazolines, can start from β-hydroxy amides, which are themselves derived from carboxylic acids. pitt.edu

Microwave-assisted synthesis has also been effectively applied to the creation of benzoic acid amides, significantly reducing reaction times and improving efficiency. nih.gov This method is particularly valuable in the rapid generation of compound libraries for screening purposes.

Esterification Methods and Derivative Synthesis

Esterification is a fundamental reaction for modifying 3-(pentafluoroethyl)benzoic acid, yielding derivatives with applications ranging from perfumery to materials science. ontosight.ai The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. youtube.com Concentrated sulfuric acid is a typical catalyst, protonating the carbonyl oxygen of the benzoic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. youtube.comtcu.edu

To drive the equilibrium towards the product ester, the water formed during the reaction is typically removed, often by azeotropic distillation. google.comgoogle.com The choice of alcohol can range from simple alcohols like methanol (B129727) and ethanol (B145695) to more complex, long-chain alcohols (C7-C13). tcu.edugoogle.comgoogle.com

Various catalysts have been explored to improve the efficiency and environmental profile of esterification. Tin(II) compounds have been patented as effective catalysts for the esterification of benzoic acid with C7-C13 alcohols, allowing for high purity products without the need for a base treatment. google.com Other catalysts include tetrabutylammonium (B224687) bromide (TBAB) and various metal salts. organic-chemistry.org

| Catalyst System | Alcohol Substrate | Key Features | Reference |

|---|---|---|---|

| Concentrated H₂SO₄ | Methanol, Ethanol, n-Propanol | Classic Fischer esterification; requires reflux and water removal. | tcu.eduslideshare.net |

| Tin(II) Compounds | C7-C13 Alcohols | High purity product; catalyst separated by filtration without base wash. | google.com |

| Ionic Liquids (e.g., [PSPy][HSO₄]) | Ethanol, Butanol | Green catalyst/medium; product separates into a different phase, allowing easy separation and catalyst reuse. | acs.org |

| Deep Eutectic Solvents (e.g., ChCl:ZnCl₂) | Long-chain alcohols (C8-C22) | Effective for sterically hindered or long-chain substrates; recyclable catalyst system. | nih.gov |

Green Chemistry Principles and Sustainable Approaches in Synthesis

The principles of green chemistry are increasingly influencing the synthesis of specialty chemicals like 3-(pentafluoroethyl)benzoic acid and its derivatives. The focus is on reducing waste, minimizing energy consumption, and using less hazardous substances.

Microwave-Assisted Synthesis Optimization for Benzoic Acid Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, aligning with green chemistry goals by reducing reaction times and energy usage. ajrconline.orgijprdjournal.com Unlike conventional heating which relies on thermal conduction, microwave irradiation heats the entire reaction volume uniformly and rapidly through the oscillation of polar molecules. ajrconline.org This efficient energy transfer can lead to spectacular decreases in reaction times, often from hours to minutes, along with improved yields and cleaner product profiles. ajrconline.orgrasayanjournal.co.in

This technology has been successfully applied to numerous reactions involving benzoic acid derivatives. For instance, the hydrolysis of benzamide (B126) to benzoic acid completes in 7 minutes with a 99% yield under microwave conditions, compared to 1 hour for the conventional method. rasayanjournal.co.in Similarly, esterification of benzoic acid with n-propanol can be achieved in 6 minutes. slideshare.net Microwave irradiation has also been used to synthesize 1,3-benzodioxole (B145889) derivatives by reacting benzoic acids with catechol, offering a rapid and solvent-free approach. tandfonline.com

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Hydrolysis of Benzamide | 1 hour reflux | 7 minutes (99% yield) | rasayanjournal.co.in |

| Esterification with n-Propanol | ~30 minutes reflux | 6 minutes | slideshare.netajrconline.org |

| Oxidation of Toluene | 10-12 hours reflux | 5 minutes (40% yield) | rasayanjournal.co.in |

| Synthesis from Benzanilide | ~30 minutes reflux | 10 minutes | ajrconline.org |

Application of Ionic Liquids and Deep Eutectic Solvents in Catalytic Esterification

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of solvents that are considered "greener" alternatives to traditional volatile organic compounds (VOCs). acs.orgresearchinschools.org ILs are salts with melting points below 100 °C, while DESs are mixtures of hydrogen bond donors and acceptors with a melting point significantly lower than either of the individual components. nih.govnih.gov

In the context of esterification, Brønsted-acidic ILs can act as both the solvent and the catalyst, simplifying the reaction setup. acs.orgcapes.gov.br A key advantage is that the ester product is often immiscible with the IL, forming a separate phase. acs.orgresearchinschools.org This allows for simple decantation of the product and reuse of the IL catalyst for multiple cycles, enhancing the sustainability of the process. acs.orgcapes.gov.br For example, a pyridinium-based IL with a hydrogensulfate anion ([PSPy][HSO₄]) has shown excellent catalytic activity for the esterification of benzoic acid, with the ester product forming a separate layer for easy removal. acs.org

Deep eutectic solvents have also proven to be highly effective catalytic media for esterification. nih.gov A DES formed from choline (B1196258) chloride (ChCl) and zinc chloride (ZnCl₂) is an effective catalyst for the esterification of aliphatic carboxylic acids with long-chain alcohols (C8-C22), which are often challenging substrates. nih.gov This DES system is also recyclable for several runs without a significant loss in activity. nih.gov Benzoic acid itself can act as a hydrogen bond donor in the formation of a DES with choline chloride, which has been used for the fractionation of lignocellulosic biomass. nih.gov

Iv. Advanced Characterization and Reaction Monitoring Techniques in 3 Pentafluoroethyl Benzoic Acid Research

In-situ Spectroscopic Monitoring of Reaction Progress

In-situ spectroscopic methods allow for the continuous monitoring of a chemical reaction in real-time, providing a wealth of data on reaction kinetics, the formation of intermediates, and the consumption of reactants without altering the reaction environment. researchgate.net

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of reactions involving 3-(Pentafluoroethyl)benzoic acid. By acquiring spectra at regular intervals, it is possible to track the disappearance of starting materials and the appearance of products, providing direct kinetic data.

¹⁹F NMR: Given the pentafluoroethyl group (-CF₂CF₃), ¹⁹F NMR is exceptionally valuable. The fluorine signals are highly sensitive to the local chemical environment, and their chemical shifts and coupling patterns provide unambiguous fingerprints for the starting materials, intermediates, and the final product. For the -CF₂CF₃ group, one would typically expect to see two distinct resonances: a triplet for the -CF₃ group coupled to the adjacent -CF₂ group, and a quartet for the -CF₂ group coupled to the -CF₃ group. Monitoring the change in the chemical shifts of these signals can provide insight into the electronic changes occurring at the reaction center.

¹H and ¹³C NMR: Real-time ¹H NMR allows for monitoring the substitution pattern on the aromatic ring by observing the shifts and multiplicities of the aromatic protons. Similarly, ¹³C NMR, while less sensitive, can track changes in the carbon skeleton, including the carboxyl carbon and the aromatic carbons, offering complementary mechanistic information.

Table 1: Representative NMR Chemical Shifts for Fluoroalkyl Aromatic Compounds Note: This table provides expected chemical shift ranges based on analogous structures, as specific real-time reaction data for 3-(Pentafluoroethyl)benzoic acid is not widely published.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Information Provided |

|---|---|---|---|

| ¹⁹F | -CF₂-CF₃ | ~ -80 to -85 | Monitors the integrity and electronic environment of the CF₃ group. |

| ¹⁹F | -CF₂-CF₃ | ~ -110 to -125 | Monitors the environment of the CF₂ group, highly sensitive to substitution. |

| ¹H | Aromatic C-H | 7.5 - 8.5 | Tracks changes in the aromatic ring's substitution pattern. |

| ¹³C | Carboxyl (-COOH) | 165 - 175 | Confirms the presence and state of the carboxylic acid group. |

| ¹³C | Aromatic C-F | 120 - 140 (with C-F coupling) | Provides information on the fluorinated carbon atoms in the ring. |

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a versatile tool for monitoring chemical transformations by tracking changes in the vibrational modes of functional groups. researchgate.netatomfair.com Using probes such as Attenuated Total Reflection (ATR), spectra can be collected directly from the reaction mixture. atomfair.com In the context of 3-(Pentafluoroethyl)benzoic acid synthesis, key vibrational bands would be monitored. For instance, the strong carbonyl (C=O) stretch of the carboxylic acid group (typically ~1700-1730 cm⁻¹) and the broad O-H stretch (~2500-3300 cm⁻¹) are characteristic of the product. researchgate.net The disappearance of reactant-specific peaks and the emergence of these product peaks allow for precise tracking of the reaction's progress. Furthermore, strong C-F stretching vibrations, typically found in the 1100-1400 cm⁻¹ region, can confirm the presence and stability of the pentafluoroethyl group. mdpi.com

Table 2: Key Infrared Absorption Bands for Monitoring Reactions of Aromatic Carboxylic Acids

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance in Reaction Monitoring |

|---|---|---|

| ~2500-3300 | O-H stretch (Carboxylic Acid) | Appearance indicates the formation of the acid functional group. atomfair.com |

| ~1700-1730 | C=O stretch (Carboxylic Acid Dimer) | A strong, sharp peak whose growth is proportional to product concentration. researchgate.net |

| ~1690-1710 | C=O stretch (Carboxylic Acid Monomer) | May be observed depending on the solvent and concentration. |

| ~1580 | Asymmetric stretch (Carboxylate) | Indicates deprotonation of the acid or coordination to a metal center. mdpi.com |

| ~1100-1400 | C-F stretches | Confirms the presence of the pentafluoroethyl group. |

UV-Raman spectroscopy offers high sensitivity for aromatic compounds, making it suitable for monitoring reactions even at low concentrations where techniques like NMR or IR might struggle. nih.gov The use of a UV laser can induce resonance Raman enhancement for the aromatic ring vibrations, significantly boosting the signal intensity. nih.gov This technique is particularly useful for identifying and differentiating between various per- and polyfluoroalkyl substances (PFAS). spectroscopyonline.comacs.org Key Raman spectral features for compounds like 3-(Pentafluoroethyl)benzoic acid would include the ring-breathing modes of the benzene (B151609) unit, as well as vibrations associated with the C-F bonds within the pentafluoroethyl chain. spectroscopyonline.comacs.org Studies on similar PFAS compounds have identified characteristic bands for CF₂ and C-C vibrations in the 200-800 cm⁻¹ region and around 1350 cm⁻¹, respectively, which can serve as markers for tracking reaction progress or detecting trace impurities. spectroscopyonline.comacs.org

High-Resolution Chromatographic and Mass Spectrometric Analytical Methodologies

High-resolution separation techniques are critical for the analysis of 3-(Pentafluoroethyl)benzoic acid in complex mixtures, such as environmental samples or reaction by-products.

UHPLC-MS/MS is the benchmark method for the ultra-sensitive and selective quantification of fluorinated benzoic acids. nih.govresearchgate.netvu.edu.au The methodology typically involves:

Chromatography: Separation is achieved using a reversed-phase column (e.g., C18) with a gradient elution of water and an organic solvent like methanol (B129727) or acetonitrile, often with a formic acid modifier to ensure the analyte is in its protonated form. vu.edu.au

Ionization: Electrospray ionization (ESI) in negative ion mode is highly effective for carboxylic acids, as they readily deprotonate to form the [M-H]⁻ ion.

Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the [M-H]⁻ of 3-(Pentafluoroethyl)benzoic acid) is selected and fragmented, and a characteristic product ion is monitored. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interferences from the sample matrix. A common fragmentation pathway for benzoic acids is the loss of carbon dioxide (CO₂), resulting in a loss of 44 Da. researchgate.net This technique allows for detection limits in the low parts-per-billion (ppb) or even parts-per-trillion (ppt) range.

Table 3: Typical UHPLC-MS/MS Parameters for Fluorinated Benzoic Acid Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.7 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Water/Methanol or Acetonitrile with 0.1% Formic Acid | Elution of the analyte from the column. |

| Ionization Mode | ESI Negative | Efficiently generates the [M-H]⁻ precursor ion. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

| Example Transition | m/z 265 → m/z 221 | Precursor [M-H]⁻ to product ion [M-H-CO₂]⁻ (Hypothetical for C₉H₅F₅O₂) |

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful tool for separating and identifying volatile and semi-volatile compounds in a mixture. researchgate.netjournalijar.com However, due to the low volatility and polar nature of carboxylic acids, 3-(Pentafluoroethyl)benzoic acid typically requires a derivatization step prior to GC analysis. springernature.com Derivatization converts the polar -COOH group into a less polar, more volatile ester. A common agent for this purpose is pentafluorobenzyl bromide (PFBBr), which creates a PFB ester. springernature.comresearchgate.net This derivatization not only improves chromatographic performance but also enhances sensitivity, especially when using negative chemical ionization (NCI), due to the electrophilic nature of the PFB group. springernature.comresearchgate.net Following separation on the GC column, the mass spectrometer fragments the molecules, providing a characteristic mass spectrum that serves as a chemical fingerprint for identification. nih.gov

Ion Chromatography and Reversed-Phase Liquid Chromatography in Mixture Separations

The separation and quantification of 3-(Pentafluoroethyl)benzoic acid from reaction mixtures, isomers, or environmental matrices rely heavily on advanced chromatographic techniques. Ion chromatography (IC) and reversed-phase liquid chromatography (RP-LC) are particularly powerful tools for this purpose, often coupled with mass spectrometry (LC-MS) for enhanced sensitivity and specificity. nih.govlcms.cz

Ion Chromatography (IC) is a variant of high-performance liquid chromatography that separates ions and polar molecules based on their affinity to an ion exchanger. nih.gov For an acidic compound like 3-(Pentafluoroethyl)benzoic acid, anion-exchange chromatography is employed. The separation mechanism involves the reversible interaction between the negatively charged carboxylate group of the analyte and the positively charged functional groups of the stationary phase. Elution is typically achieved by using a mobile phase containing competing ions (e.g., carbonate or hydroxide), where a gradient of increasing ionic strength is used to elute more strongly retained components. IC is especially useful for separating the target acid from other inorganic or organic anions that may be present in a sample.

Reversed-Phase Liquid Chromatography (RP-LC) is the most common mode of HPLC used for the analysis of fluorinated aromatic carboxylic acids. sci-hub.setandfonline.com In RP-LC, the stationary phase is nonpolar (e.g., octadecylsilane, C18), while the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. ekb.egnih.gov The retention of 3-(Pentafluoroethyl)benzoic acid is governed by hydrophobic interactions between the fluorinated aromatic ring and the nonpolar stationary phase. The highly electronegative fluorine atoms in the pentafluoroethyl group significantly increase the compound's hydrophobicity compared to benzoic acid, leading to stronger retention.

Separation of complex mixtures containing 3-(Pentafluoroethyl)benzoic acid and its derivatives is achieved by manipulating the mobile phase composition. thermofisher.com Adjusting the pH of the aqueous portion of the mobile phase is critical; maintaining a pH below the acid's pKa ensures it is in its neutral, more retentive form. A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to separate compounds with a wide range of polarities. This technique is highly effective for resolving 3-(Pentafluoroethyl)benzoic acid from its synthetic precursors, byproducts, and other structurally similar fluorinated benzoic acids. tandfonline.com

| Parameter | Reversed-Phase Liquid Chromatography (RP-LC) | Ion Chromatography (IC) |

|---|---|---|

| Stationary Phase (Column) | C18 (Octadecylsilane), 5 µm particle size | Anion-exchange resin (e.g., quaternary ammonium functionalized polymer) |

| Mobile Phase A | Water with 0.1% formic acid or acetic acid (to suppress ionization) | Deionized Water |

| Mobile Phase B | Acetonitrile or Methanol | Aqueous solution of sodium carbonate/bicarbonate or sodium hydroxide |

| Elution Mode | Gradient elution (e.g., 10% B to 95% B over 20 min) | Gradient elution (increasing concentration of eluent ions) |

| Detection | UV-Vis (e.g., at 230 nm), Mass Spectrometry (MS) | Conductivity Detector (with suppressor), Mass Spectrometry (MS) |

| Application Note | Ideal for separating compounds based on hydrophobicity. The C2F5 group increases retention time compared to non-fluorinated analogues. | Best suited for separating the target analyte from other anions in aqueous samples. |

Advanced Structural Elucidation Techniques for Complex Derivatives

Confirming the precise molecular structure of novel derivatives of 3-(Pentafluoroethyl)benzoic acid requires a combination of sophisticated spectroscopic and analytical methods. Each technique provides unique and complementary information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For derivatives of 3-(Pentafluoroethyl)benzoic acid, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential.

¹H NMR: Provides information on the number and chemical environment of protons. In a typical derivative, this would include signals from the aromatic ring protons and any protons on other substituents. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the substitution pattern on the benzene ring.

¹³C NMR: Shows signals for all unique carbon atoms in the molecule. Key signals include the carboxylic acid carbon (~165-175 ppm), aromatic carbons (110-150 ppm), and the carbons of the pentafluoroethyl group, which will show characteristic splitting due to coupling with fluorine atoms (¹JCF, ²JCF).

¹⁹F NMR: This is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, as well as its large chemical shift dispersion (~800 ppm), which minimizes signal overlap. wikipedia.orgthermofisher.com The pentafluoroethyl group (-CF₂-CF₃) will give rise to two distinct signals: a triplet for the -CF₃ group (due to coupling with the adjacent -CF₂ group) and a quartet for the -CF₂ group (due to coupling with the -CF₃ group). The chemical shifts are highly sensitive to the electronic environment, making ¹⁹F NMR an excellent probe for structural changes. alfa-chemistry.comucsb.edu

2D NMR techniques are used to establish correlations between different nuclei and thus piece together the molecular framework:

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, confirming the connectivity of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C nuclei over two or three bonds. This is crucial for connecting non-protonated carbons (like the carboxylic carbon or the carbon attached to the pentafluoroethyl group) to the rest of the molecular structure.

| Technique | Signal | Observed Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H NMR | 1 | 7.8 - 7.9 | d (J ≈ 8 Hz) | Aromatic H |

| 2 | 6.7 - 6.8 | t (J ≈ 8 Hz) | Aromatic H | |

| 3 | 5.5 - 5.7 | br s | -NH₂ | |

| 4 | 3.9 | s | -OCH₃ | |

| ¹⁹F NMR | 5 | ~ -84 | t (³JFF ≈ 3 Hz) | -CF₃ |

| 6 | ~ -115 | q (³JFF ≈ 3 Hz) | -CF₂- | |

| Referenced to CFCl₃ | ||||

| ¹³C NMR | 7 | ~ 168 | s | C=O |

| 8 | ~ 120 | t (¹JCF ≈ 280 Hz) | -CF₂- | |

| 9 | ~ 118 | q (¹JCF ≈ 290 Hz) | -CF₃ |

Fourier-transform infrared (FTIR) and ultraviolet-visible (UV-Vis) spectroscopy provide key information about the functional groups and electronic structure of 3-(Pentafluoroethyl)benzoic acid derivatives.

FTIR Spectroscopy is used to identify specific covalent bonds within a molecule by measuring their absorption of infrared radiation. intertek.com For derivatives of 3-(Pentafluoroethyl)benzoic acid, the FTIR spectrum is characterized by several key absorption bands:

O-H Stretch: A very broad absorption band typically found between 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl group. Its exact position can be influenced by conjugation and hydrogen bonding.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

C-O Stretch: A moderate band in the 1210-1320 cm⁻¹ range, coupled with O-H in-plane bending.

C-F Stretches: Very strong and intense absorption bands typically located in the 1100-1350 cm⁻¹ region, which are characteristic of the pentafluoroethyl group. irphouse.commidac.com

UV-Vis Spectroscopy provides information on the electronic transitions within the molecule. rsc.orgacademie-sciences.fr The spectrum of 3-(Pentafluoroethyl)benzoic acid is dominated by π→π* transitions within the aromatic ring. Benzoic acid itself typically shows two main absorption bands around 230 nm and 270-280 nm. cdnsciencepub.comnih.gov The position and intensity of these bands (λmax) are sensitive to the nature and position of substituents on the ring. The strong electron-withdrawing nature of the pentafluoroethyl group, along with other substituents in complex derivatives, can cause shifts in these absorption maxima (either bathochromic or hypsochromic shifts).

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Description of Signature | Associated Functional Group / Feature |

|---|---|---|---|

| FTIR | 2500 - 3300 | Very broad, strong absorption | O-H stretch (in carboxylic acid dimer) |

| 1680 - 1710 | Strong, sharp absorption | C=O stretch (carbonyl) | |

| 1450 - 1600 | Multiple medium-weak bands | Aromatic C=C ring stretches | |

| 1210 - 1320 | Moderate absorption | C-O stretch | |

| 1100 - 1350 | Very strong, intense bands | C-F stretches of the -C₂F₅ group | |

| UV-Vis | ~ 230 nm | Strong absorption (B-band) | π→π* transition (aromatic ring) |

| ~ 275 nm | Weaker absorption (C-band) | π→π* transition (aromatic ring) |

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. For derivatives of 3-(Pentafluoroethyl)benzoic acid, single-crystal XRD provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It also reveals how the molecules pack together in the crystal lattice, which is governed by intermolecular interactions.

A primary structural feature of benzoic acids in the solid state is the formation of centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of two separate molecules. nih.gov XRD analysis would confirm the presence of this common structural motif.

Furthermore, XRD elucidates the role of the pentafluoroethyl group in directing the crystal packing. The analysis can reveal the presence of other, weaker intermolecular interactions, such as C-H···F, F···F, and C-F···π interactions, which can significantly influence the solid-state architecture. Powder X-ray diffraction (PXRD) is also a valuable tool, used to identify the crystalline phase of a bulk sample, assess its purity, and monitor solid-state transformations. nih.govacs.org

| Parameter | Value / Description |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a ≈ 15 Å, b ≈ 5 Å, c ≈ 10 Å, β ≈ 95° |

| Molecules per Unit Cell (Z) | 4 |

| Primary Packing Motif | Centrosymmetric hydrogen-bonded carboxylic acid dimers |

| Key Intermolecular Interactions | O-H···O hydrogen bonds, potential C-H···F contacts, π-π stacking |

| Note: Values are illustrative and based on typical structures of similar compounds. |

V. Computational Chemistry and Theoretical Studies of 3 Pentafluoroethyl Benzoic Acid

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating organometallic reactions and reaction mechanisms. rsc.orgnih.gov It offers a balance between computational cost and accuracy, enabling the study of complex systems. While qualitative agreement between experimental and calculated results was once the standard, recent computational advances allow for nearly quantitative agreement when an appropriate DFT methodology is employed. rsc.orgnih.gov

A key application of DFT is the calculation of Gibbs free energy profiles for proposed reaction pathways. These profiles map the energy changes as reactants transform into products, passing through transition states and intermediates. For instance, in reactions relevant to the synthesis of fluorinated benzoic acids, such as the copper-mediated pentafluoroethylation of benzoic acid chlorides, DFT has been used to compute the Gibbs energy profile. nih.gov

In a detailed case study on the stoichiometric pentafluoroethylation of benzoyl chloride using a copper complex, [(phen)Cu(PPh₃)C₂F₅], the Gibbs energy profile was calculated using 14 different DFT methods. nih.gov Such comprehensive analysis helps in identifying the most reliable functional for a given reaction class. rsc.orgrsc.org The calculations revealed that the B3LYP functional, when corrected for dispersion effects (D3), provided the best results. nih.govrsc.org These computed profiles are instrumental in building kinetic models to understand and predict reaction behavior. rsc.org

By leveraging the Gibbs energy profiles, kinetic models can be constructed to predict the final concentrations of products in a solution, which often correspond to experimental yields. rsc.orgrsc.org This predictive capability is a significant step beyond merely describing reaction pathways.

In the study of benzoyl chloride pentafluoroethylation, the kinetic models derived from DFT calculations successfully predicted the final product concentrations. rsc.org The model using the D3-dispersion corrected B3LYP functional showed excellent agreement with experimental outcomes. This methodology was subsequently used to accurately model the reaction outcomes for other substituted benzoic acid chlorides, demonstrating its predictive power for substrates with different electronic and steric properties (e.g., with R = o-Me, p-Me, p-Cl, p-F). rsc.orgnih.govrsc.org The models could even predict outcomes for more complex systems where the catalyst might activate multiple positions on the substrate. rsc.org

Table 1: Computed Final Product Concentration of PhCOC₂F₅ Over Time Using Various DFT Methods

This table illustrates the predicted final concentration of the pentafluoroethylated product after an 18-hour simulated reaction time, compared with the experimental result. The data is based on kinetic models derived from Gibbs energy profiles computed with different DFT functionals.

| DFT Method | Predicted Final Concentration (%) |

| B3LYP-D3 | ~90% |

| B3LYP | ~85% |

| M06 | ~78% |

| PBE0 | ~92% |

| TPSSh | ~88% |

| Experimental | 90% |

Source: Adapted from data presented in computational studies on the pentafluoroethylation of benzoic acid chlorides. rsc.org

The decarboxylation of aromatic carboxylic acids is a synthetically important reaction, but it often faces significant kinetic hurdles. The activation barriers for the thermal decarboxylation of benzoic acids are typically high, in the range of 24–30 kcal mol⁻¹. nih.gov These high barriers necessitate harsh reaction conditions, often requiring temperatures of 140 °C or more. nih.gov

Computational studies can precisely determine these activation energy barriers. While a specific DFT calculation for the decarboxylation of 3-(pentafluoroethyl)benzoic acid is not prominently available in the reviewed literature, the established range for benzoic acids provides a reliable estimate. nih.gov The presence of substituents can influence this barrier; for example, activating ortho-substituents can lower the barrier by 3–5 kcal mol⁻¹. nih.gov Furthermore, alternative reaction pathways, such as radical decarboxylation, can proceed with much lower activation barriers of around 8–9 kcal mol⁻¹, making the reaction feasible under milder conditions. nih.gov Recent advancements have even demonstrated decarboxylative functionalizations of benzoic acids at low temperatures, a process that can be rationalized and optimized through computational modeling. organic-chemistry.org

Molecular Modeling of Intermolecular and Intramolecular Interactions

The introduction of a pentafluoroethyl group onto a benzoic acid molecule creates a rich landscape of non-covalent interactions that dictate its physical properties and solid-state structure. Molecular modeling is essential for dissecting these complex forces.

The behavior of highly fluorinated molecules is heavily influenced by the unique nature of the fluorine atom. researchgate.net Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electron acceptor. chemistryviews.org This occurs due to an anisotropic charge distribution on the halogen, creating a region of lower electron density known as a "σ-hole". chemistryviews.org

However, fluorine is distinct from other halogens. It is highly electronegative and typically does not feature a prominent σ-hole. chemistryviews.org Computational studies on complexes involving molecules like F₂ and FCN have shown that fluorine's interactions are electronically different from traditional halogen bonds. chemistryviews.org This has led researchers to categorize these interactions as distinct "fluorine bonds". chemistryviews.org

Within a molecule like 3-(pentafluoroethyl)benzoic acid, intramolecular interactions also play a role. The concept of "fluoromaticity" suggests that the lone pairs on fluorine atoms can conjugate with the aromatic π-system, creating new molecular orbitals that enhance the stability of the ring. acs.org This added stability contributes to the high thermal and chemical resistance often seen in fluorinated aromatic polymers. acs.org

The intermolecular forces analyzed through molecular modeling directly inform the prediction of molecular packing in the crystalline state. The combination of the carboxylic acid group's hydrogen-bonding capabilities and the unique interactions of the pentafluoroethyl group will define the solid-state architecture of 3-(pentafluoroethyl)benzoic acid.

The strong C-F bond dipoles can lead to significant dipole-dipole interactions, while the aforementioned "fluorine bonds" and other van der Waals forces will guide the assembly of molecules into a stable crystal lattice. chemistryviews.org The interplay between the classic hydrogen-bonding dimer motif of carboxylic acids and the packing preferences of the bulky, electron-rich pentafluoroethyl groups is a key determinant of the final structure. rsc.org The enhanced ring stability from "fluoromaticity" can also contribute to a more stable crystal lattice. acs.org Computational modeling allows for the exploration of potential packing motifs and the rationalization of experimentally observed crystal structures.

Table 2: Key Interactions in Fluorinated Benzoic Acids and Their Structural Impact

| Type of Interaction | Description | Predicted Impact on Solid-State Structure |

| Hydrogen Bonding | Interaction between the carboxylic acid -OH proton and a carbonyl oxygen of a neighboring molecule. | Promotes the formation of centrosymmetric dimers, a common motif in carboxylic acid crystals. |

| Fluorine Bonds | Weak, non-covalent interactions involving fluorine atoms, distinct from traditional halogen bonds. chemistryviews.org | Influences the orientation and packing of the fluorinated parts of the molecules. |

| Dipole-Dipole Forces | Interactions arising from the numerous, highly polar C-F bonds in the pentafluoroethyl group. | Contributes significantly to the lattice energy and influences the overall packing density. |

| π-π Stacking | Interaction between the aromatic rings of adjacent molecules. | Can be influenced (enhanced or hindered) by the steric bulk and electronic nature of the C₂F₅ group. |

| Fluoromaticity | Conjugation of fluorine lone pairs with the aromatic π-system. acs.org | Increases molecular stability, which can lead to higher melting points and more stable crystal lattices. acs.org |

Electronic Structure Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecule's surface.

In the case of 3-(pentafluoroethyl)benzoic acid, the MEP map would be characterized by distinct regions of positive and negative potential. The area around the oxygen atoms of the carboxylic acid group would exhibit a strong negative potential (typically colored red or yellow), indicating a high electron density and susceptibility to electrophilic attack. This is the most likely site for protonation and interactions with positive ions.

Conversely, the region around the acidic hydrogen of the carboxyl group would show a strong positive potential (typically colored blue), highlighting its electrophilic nature and its propensity to be donated as a proton. The fluorine atoms of the pentafluoroethyl group, due to their high electronegativity, would also create a region of negative potential, while the carbon atom attached to the fluorine atoms would be electron-deficient and thus have a more positive potential. The aromatic ring itself will have a complex potential distribution influenced by the attached functional groups. The electron-withdrawing nature of the pentafluoroethyl and carboxylic acid groups would generally lead to a more positive potential on the aromatic ring compared to unsubstituted benzene (B151609), making it less susceptible to electrophilic aromatic substitution.

Illustrative MEP Data for Substituted Benzoic Acids

| Region of Molecule | Predicted MEP Character for 3-(Pentafluoroethyl)benzoic Acid | Implication for Reactivity |

| Carboxyl Oxygen Atoms | Strong Negative Potential | Site for electrophilic attack and hydrogen bonding |

| Carboxyl Hydrogen Atom | Strong Positive Potential | Site for nucleophilic attack (deprotonation) |

| Pentafluoroethyl Group | Negative potential around fluorine atoms | Influences intermolecular interactions |

| Aromatic Ring | Generally positive potential | Deactivated towards electrophilic substitution |

This table is illustrative and based on general principles of MEP analysis for substituted benzoic acids.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energy and distribution of these orbitals are crucial for predicting how a molecule will participate in electron transfer processes.

For 3-(pentafluoroethyl)benzoic acid, the HOMO is expected to be primarily located on the benzoic acid moiety, specifically involving the π-system of the aromatic ring and the lone pair electrons of the carboxylic oxygen atoms. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). The presence of the strongly electron-withdrawing pentafluoroethyl group is expected to lower the energy of the HOMO compared to benzoic acid itself, making 3-(pentafluoroethyl)benzoic acid a weaker electron donor.

The LUMO, on the other hand, represents the molecule's ability to accept electrons (electrophilicity). In 3-(pentafluoroethyl)benzoic acid, the LUMO is anticipated to be distributed over the aromatic ring and the carboxylic acid group, with a significant contribution from the antibonding π* orbitals. The electron-withdrawing pentafluoroethyl group will significantly lower the energy of the LUMO, making the molecule a better electron acceptor.

Expected FMO Energy Trends for 3-(Pentafluoroethyl)benzoic Acid

| Molecular Orbital | Expected Energy Level | Implication for Reactivity |

| HOMO | Lowered by the C2F5 group | Reduced nucleophilicity compared to benzoic acid |

| LUMO | Significantly lowered by the C2F5 group | Enhanced electrophilicity compared to benzoic acid |

| HOMO-LUMO Gap | Modified | Influences overall kinetic stability and reactivity |

This table is illustrative and based on established FMO theory and trends observed for substituted benzoic acids.

The pentafluoroethyl group at the meta position of the benzoic acid ring exerts a profound influence on the molecule's electronic parameters. This influence is primarily due to the strong electron-withdrawing inductive effect (-I) of the highly electronegative fluorine atoms.

The -I effect of the pentafluoroethyl group withdraws electron density from the aromatic ring and, by extension, from the carboxylic acid group. This has several important consequences:

Increased Acidity: The withdrawal of electron density stabilizes the conjugate base (carboxylate anion) formed upon deprotonation. By delocalizing the negative charge, the stability of the anion is increased, which in turn increases the acidity of the carboxylic acid. Therefore, 3-(pentafluoroethyl)benzoic acid is expected to be a stronger acid than benzoic acid. Studies on substituted benzoic acids have consistently shown that electron-withdrawing groups increase acidity. psu.edumdpi.com

Impact on Spectroscopic Properties: The changes in the electronic distribution caused by the pentafluoroethyl substituent will affect the molecule's interaction with electromagnetic radiation. This would be observable in its NMR, IR, and UV-Vis spectra. For instance, the chemical shifts of the aromatic protons and the carbonyl carbon in the NMR spectrum would be shifted compared to benzoic acid.

Modification of Reaction Rates: The electron-withdrawing nature of the pentafluoroethyl group deactivates the aromatic ring towards electrophilic substitution reactions. Conversely, it can activate the ring towards nucleophilic aromatic substitution, although such reactions are generally less common for benzoic acids.

The electronic effects of substituents on benzoic acids can be quantified using Hammett constants. psu.edu While a specific Hammett constant for the m-pentafluoroethyl group may not be widely tabulated, it is expected to be positive and significant, reflecting its strong electron-withdrawing character.

Summary of Substituent Effects on Electronic Parameters

| Electronic Parameter | Effect of the 3-(Pentafluoroethyl) Group | Rationale |

| Acidity (pKa) | Decreased (Acidity Increased) | Stabilization of the carboxylate anion via the -I effect. psu.edumdpi.com |

| Aromatic Ring Reactivity | Deactivated towards electrophilic substitution | Reduction of electron density in the π-system. |

| HOMO Energy | Lowered | Overall decrease in electron-donating ability. |

| LUMO Energy | Lowered | Overall increase in electron-accepting ability. |

This table summarizes the expected electronic effects based on the known behavior of electron-withdrawing substituents on benzoic acid.

Vi. Applications of 3 Pentafluoroethyl Benzoic Acid and Its Analogs As Research Tools and Building Blocks

Role in Directed C-H Activation Research

Transition-metal-catalyzed C-H bond functionalization has become a cornerstone of modern organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds. In this context, the carboxylic acid group of 3-(pentafluoroethyl)benzoic acid plays a crucial role as a directing group, guiding catalysts to specific positions on the aromatic ring.

As a Directing Group for Regioselective Functionalization

The carboxylic acid functional group is a well-established and effective directing group in transition-metal-catalyzed C-H activation. nih.govnih.gov It can coordinate to a metal center, forming a cyclometalated intermediate that positions the catalyst in close proximity to the ortho C-H bonds of the benzoic acid ring. This chelation assistance allows for highly regioselective functionalization, overriding the inherent electronic biases of the aromatic ring. nih.gov

For substrates like 3-(pentafluoroethyl)benzoic acid, the carboxylic acid directs functionalization to the C2 and C6 positions. The presence of the strongly electron-withdrawing pentafluoroethyl group at the C3 position significantly influences the electronic nature of the aromatic ring. Research on palladium-catalyzed C-H acetoxylation has shown that substrates bearing electron-withdrawing directing groups can exhibit accelerated reaction rates. nih.gov This suggests that the electronic properties of the pentafluoroethyl substituent could enhance the efficiency of certain C-H activation processes directed by the carboxylate.

The general scheme for such a transformation is depicted below:

Figure 1: General representation of carboxylate-directed C-H functionalization.

Figure 1: General representation of carboxylate-directed C-H functionalization.Exploration in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves modifying complex, often drug-like molecules in the final steps of a synthesis. wikipedia.orgchimia.ch This approach avoids the need for lengthy de novo synthesis for each new analog, thereby accelerating the discovery of new drug candidates. nih.gov C-H activation is a key tool for LSF because it allows for precise modification of the molecular core. mpg.de

Benzoic acid derivatives are common motifs in pharmaceuticals, making them prime candidates for LSF via carboxylate-directed C-H activation. nih.gov Methodologies have been developed for the late-stage amination of complex benzoic acids using iridium catalysts. These reactions show high selectivity for the carboxylate-directed ortho-position, even in the presence of other potential directing groups. nih.gov Given the high functional group tolerance of these methods, 3-(pentafluoroethyl)benzoic acid is an excellent candidate for such late-stage transformations, enabling the rapid introduction of various functional groups to create a library of analogs for biological screening.

The table below illustrates the scope of a representative late-stage C-H amination reaction on various benzoic acid derivatives, demonstrating the broad tolerance for different electronic and steric environments, which would be applicable to 3-(pentafluoroethyl)benzoic acid.

| Benzoic Acid Substrate | Product | Yield (%) |

|---|---|---|

| 4-Methoxybenzoic acid | 2-Amino-4-methoxybenzoic acid derivative | 85% |

| 4-(Trifluoromethyl)benzoic acid | 2-Amino-4-(trifluoromethyl)benzoic acid derivative | 78% |

| 3,5-Dimethylbenzoic acid | 2-Amino-3,5-dimethylbenzoic acid derivative | 92% |

| 1-Naphthoic acid | 2-Amino-1-naphthoic acid derivative | 65% |

Table 1: Representative yields for the Iridium-catalyzed ortho-C-H amination of various benzoic acid substrates. The data is illustrative of the reaction's scope and tolerance for electron-withdrawing groups, based on findings in late-stage functionalization studies. nih.gov

Development of Fluorinated Molecular Scaffolds in Organic Synthesis

The introduction of fluorine-containing groups into organic molecules can dramatically alter their physical, chemical, and biological properties. The pentafluoroethyl (-C₂F₅) group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity. ossila.com Consequently, 3-(pentafluoroethyl)benzoic acid serves as a crucial building block for the synthesis of novel fluorinated scaffolds.

Synthesis of Complex Organic Molecules for Research Purposes

As a readily available aromatic scaffold, 3-(pentafluoroethyl)benzoic acid is a valuable starting material for constructing more complex molecules for research, particularly in medicinal chemistry. nih.gov The presence of both the reactive carboxylic acid handle and the property-modulating pentafluoroethyl group allows for its incorporation into larger, biologically active structures. For example, fluorinated benzoic acids have been used in the synthesis of advanced taxoid anticancer agents, where the fluorinated moiety interacts favorably within the biological target's binding pocket. nih.gov By analogy, 3-(pentafluoroethyl)benzoic acid can be used to synthesize new classes of compounds where the pentafluoroethyl group is strategically positioned to probe interactions with biological targets or to fine-tune the pharmacokinetic profile of a lead compound.

Intermediates in the Preparation of Aromatic and Heterocyclic Compounds

Beyond its direct incorporation, 3-(pentafluoroethyl)benzoic acid is a versatile intermediate for the synthesis of a wide range of other pentafluoroethyl-substituted aromatic and heterocyclic compounds. The carboxylic acid group can be readily converted into other functionalities—such as amides, esters, acyl chlorides, or even removed via decarboxylation—providing numerous pathways for further molecular elaboration. ossila.comnih.gov For instance, the conversion to an acyl chloride would facilitate Friedel-Crafts acylation reactions to form ketones, while amide coupling reactions are fundamental to the synthesis of countless pharmaceutical agents. ossila.com This versatility makes 3-(pentafluoroethyl)benzoic acid a key precursor for building a diverse array of fluorinated compounds that are otherwise difficult to access. nih.gov

Investigation in Advanced Materials Science Research

Per- and polyfluoroalkyl substances (PFAS) have garnered significant interest in materials science due to their unique properties, including thermal stability, chemical resistance, and hydrophobicity. nih.govmdpi.com While research specifically detailing 3-(pentafluoroethyl)benzoic acid in materials science is limited, the properties of analogous molecules like pentafluorobenzoic acid suggest potential applications. ossila.com

Perfluorinated aromatic compounds are known to engage in π-stacking interactions and can be used as ligands to form organometallic complexes and coordination polymers. ossila.com For example, pentafluorobenzoic acid has been used to create two-dimensional coordination polymers with interesting electronic properties. ossila.com The distinct electronic profile and steric footprint of the pentafluoroethyl group on the benzoic acid ring could be exploited to create novel liquid crystals, functional polymers, or self-assembled monolayers with tailored properties. The combination of the rigid aromatic core, the coordinating carboxylate group, and the hydrophobic, electron-withdrawing pentafluoroethyl tail makes this molecule a promising candidate for designing new materials with specific surface properties or electronic behaviors.

Modulating Crystal Packing and Electronic Properties in Organic Semiconductor Molecules

The strategic incorporation of fluorine atoms into organic semiconductor molecules is a widely used approach to tune their properties for applications in devices like organic field-effect transistors (OFETs). Fluorination can significantly alter the crystal packing of these molecules, which in turn influences their charge transport capabilities.

The introduction of fluorine can dramatically change the molecular packing motif. For instance, a subtle modification, such as fluorine substitution in the phenyl rings of N,N'-diphenyl-naphthalene diimide (Ph-NDI), can shift the packing from a π-stacking arrangement to a herringbone one. This change is largely attributed to alterations in the electrostatic potential of the phenyl rings due to fluorination, which modifies their relative orientation and the packing of the core structures. rsc.org While herringbone packing is often considered less optimal for charge transport, theoretical calculations have shown that electron mobility can sometimes be slightly higher in the fluorinated version. rsc.org

This ability to engineer crystal structures is crucial for the rational design of high-mobility materials for organic electronics. rsc.orgnih.gov The effects of fluorination are not always straightforward; for example, in some N-phenylmaleimides, C−H···O contacts play a dominant role in the crystal packing, but C−H···F contacts are also relevant, with fluorine atoms being selective in their hydrogen contacts. researchgate.net The inclusion of fluorine can also lead to significant steric repulsion, altering intermolecular interactions and potentially weakening stabilization within the crystal lattice. rsc.org Understanding the nuanced interplay between fluorination, molecular structure, and crystal packing is key to developing next-generation organic semiconductors.

| Molecular Modification | Observed Effect on Crystal Packing | Impact on Electronic Properties | Reference |

|---|---|---|---|

| Fluorine substitution in N,N′-diphenyl-NDI | Change from π-stacking to herringbone motif | Slight theoretical increase in electron mobility | rsc.org |

| Fluorination of N-phenylmaleimides | C−H···F contacts become relevant alongside dominant C−H···O contacts | Alters intermolecular interactions and solid-state organization | researchgate.net |

| Fluorine substitution in indacenodithiophenes | Can lead to significant steric repulsion | Weakens intermolecular stabilization energy | rsc.org |

Additives in Hydrogen-Bonded Liquid Crystal Systems for Electro-Optical Studies

Benzoic acid derivatives are fundamental components in the creation of hydrogen-bonded liquid crystals (LCs). nih.gov The carboxylic acid groups can form hydrogen-bonded cyclic dimers, which is a key interaction for the formation of liquid crystalline phases. tandfonline.com These materials are of significant interest for various technological applications due to their unique combination of liquid-like flow and solid-like molecular order. nih.gov

The introduction of fluorine atoms into benzoic acid-based liquid crystal systems can significantly modify their physical and electro-optical properties. Fluorinated additives are used to adjust properties such as dielectric anisotropy, elastic constants, and refractive index anisotropy. ieice.org For example, adding different isomers of fluoro-, difluoro-, and trifluoro-benzoic acids to a hydrogen-bonded liquid crystal mixture can either increase or decrease the dielectric anisotropy depending on the position and number of fluorine substituents on the phenyl ring. ieice.org Specifically, adding 3,4,5-trifluorobenzoic acid has been shown to increase dielectric anisotropy, which in turn can lower the threshold voltage of the liquid crystal device. ieice.org

The use of fluorinated compounds in LC systems offers a method to fine-tune the material's response to an electric field, which is critical for display technologies and other electro-optical devices. mdpi.com The partial fluorination of the polymer matrix in polymer-dispersed liquid crystals (PDLCs) has been shown to improve optical properties and lead to better-defined morphologies, resulting in an enhanced contrast ratio.

| Fluorinated Additive | Effect on Dielectric Anisotropy | Effect on Threshold Voltage | Reference |

|---|---|---|---|

| 2-Fluorobenzoic acid (2-FBA) | Decrease | - | ieice.org |

| 4-Fluorobenzoic acid (4-FBA) | Increase | - | ieice.org |

| 3,4-Difluorobenzoic acid (3,4-F2BA) | Increase | - | ieice.org |

| 3,5-Difluorobenzoic acid (3,5-F2BA) | Increase | - | ieice.org |

| 3,4,5-Trifluorobenzoic acid (3,4,5-F3BA) | Increase (up to ~40 wt%) | Decrease | ieice.org |

Surface Modification of Electron Transport Layers in Organic Photovoltaics Research

Benzoic acid derivatives have been successfully employed to modify the surface of ZnO ETLs. acs.orgresearchgate.netaminer.orgmonash.eduarxiv.org A "one-step" approach involves adding the benzoic acid derivative directly to the ZnO precursor solution, which results in its presence on the surface of the final ZnO film. This method simplifies device manufacturing while optimizing the ETL's surface properties. acs.orgresearchgate.netaminer.orgmonash.edu

The functionalization of the ZnO surface with these molecules leads to several beneficial effects:

Improved Device Performance: The modification reduces surface recombination at the ETL/active layer interface, leading to better device performance compared to untreated ZnO. acs.orgresearchgate.netaminer.orgmonash.edu

Enhanced Stability: The treated ZnO layers exhibit a higher water contact angle, indicating increased hydrophobicity, which contributes to improved device stability. acs.orgresearchgate.netaminer.orgmonash.edu

Modified Work Function: The benzoic acid derivatives can lower the work function of the ZnO, which facilitates electron extraction. acs.orgresearchgate.netaminer.orgmonash.edu

Controlled Grain Growth: The addition of these derivatives can restrict the grain growth of the ZnO film, although this does not negatively impact device performance. acs.orgresearchgate.netaminer.orgmonash.edu

This surface modification technique has been shown to yield performance and stability that is comparable or even superior to conventional treatments, such as coating with polyethylenimine (PEIE). acs.orgresearchgate.netaminer.orgmonash.edu The presence of the benzoic acid derivatives on the surface has been confirmed by techniques like X-ray photoelectron spectroscopy (XPS). acs.orgresearchgate.netaminer.orgmonash.eduarxiv.org

| Property | Observation | Resulting Benefit | Reference |

|---|---|---|---|

| Surface Recombination | Reduced | Improved device performance | acs.orgresearchgate.netaminer.orgmonash.edu |

| Hydrophobicity | Increased (higher water contact angle) | Improved device stability | acs.orgresearchgate.netaminer.orgmonash.edu |

| Work Function | Lowered | Enhanced charge extraction | acs.orgresearchgate.netaminer.orgmonash.edu |

| ZnO Grain Growth | Restricted | No negative impact on performance | acs.orgresearchgate.netaminer.orgmonash.edu |

Tracer Studies in Geochemistry and Environmental Research